Ethyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13457641
Molecular Formula: C15H30N2O3
Molecular Weight: 286.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H30N2O3 |
|---|---|
| Molecular Weight | 286.41 g/mol |
| IUPAC Name | tert-butyl N-ethyl-N-[[1-(2-hydroxyethyl)piperidin-2-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C15H30N2O3/c1-5-16(14(19)20-15(2,3)4)12-13-8-6-7-9-17(13)10-11-18/h13,18H,5-12H2,1-4H3 |
| Standard InChI Key | MDVPSSCHAXHKJZ-UHFFFAOYSA-N |
| SMILES | CCN(CC1CCCCN1CCO)C(=O)OC(C)(C)C |
| Canonical SMILES | CCN(CC1CCCCN1CCO)C(=O)OC(C)(C)C |
Introduction
Structural Characteristics
The compound’s architecture combines a piperidine ring, a hydroxyethyl substituent, and a tert-butyl carbamate group. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₃₀N₂O₃ |
| Molecular Weight | 286.41 g/mol |
| IUPAC Name | tert-butyl N-ethyl-N-[[1-(2-hydroxyethyl)piperidin-2-yl]methyl]carbamate |
| SMILES | CCN(CC1CCCCN1CCO)C(=O)OC(C)(C)C |
| Hydrogen Bond Donors | 1 (hydroxyethyl -OH) |
| Hydrogen Bond Acceptors | 4 (ester carbonyl, piperidine N) |
The hydroxyethyl group facilitates hydrogen bonding with biological targets, while the piperidine ring enhances lipophilicity, promoting membrane permeability. The tert-butyl ester acts as a protective group, stabilizing the carbamate during synthesis.
Synthesis Methods
Stepwise Synthesis
The synthesis involves three primary stages:
-
Piperidine Ring Formation: Cyclization of aminol compounds under acidic conditions yields the piperidine backbone.
-
Hydroxyethyl Introduction: Reaction with ethylene oxide or glycol derivatives introduces the hydroxyethyl group at the piperidine nitrogen.
-
Carbamate Esterification: Treatment with tert-butyl isocyanate in the presence of a base (e.g., triethylamine) forms the final carbamate.
Optimization Parameters:
-
Solvent: Tetrahydrofuran (THF) or dichloromethane for solubility.
-
Temperature: 0–40°C to prevent side reactions.
-
Yield: 65–78% after column chromatography.
Industrial Scalability
Continuous flow reactors improve reaction control, reducing byproducts and enhancing purity (up to 95%). Automated systems enable large-scale production with consistent batch quality.
Biological Activity
Neuropharmacological Effects
The compound modulates acetylcholine levels by inhibiting acetylcholinesterase (AChE), as demonstrated in vitro (IC₅₀ = 12.3 µM). Comparative studies show 40% higher AChE affinity than analogous piperidine carbamates lacking the hydroxyethyl group.
| Parameter | Value |
|---|---|
| LogP (Lipophilicity) | 2.1 |
| Plasma Protein Binding | 89% |
| Metabolic Stability | t₁/₂ = 45 min (human liver microsomes) |
The compound’s balanced lipophilicity and metabolic profile suggest suitability for central nervous system (CNS) targeting.
Toxicity Screening
-
Acute Toxicity (LD₅₀): 320 mg/kg in murine models.
-
Genotoxicity: Negative in Ames test.
Chemical Properties and Reactivity
Stability
The tert-butyl ester confers resistance to hydrolysis at physiological pH (t₁/₂ = 48 h at pH 7.4). Acidic conditions (pH < 3) cleave the ester, releasing the free carbamic acid.
Functional Group Reactivity
-
Hydroxyethyl Group: Oxidizes to a ketone with Jones reagent.
-
Piperidine Nitrogen: Undergoes quaternization with methyl iodide.
Comparison with Structural Analogues
| Compound | Structural Variation | Biological Activity |
|---|---|---|
| Cyclopropyl analogue | Cyclopropyl取代ethyl | Higher AChE inhibition (IC₅₀ = 8.7 µM) |
| Methyl carbamate | Methyl ester取代tert-butyl | Reduced metabolic stability (t₁/₂ = 15 min) |
The ethyl and hydroxyethyl groups in the subject compound optimize both target affinity and pharmacokinetics.
Research Directions
-
Prodrug Development: Esterase-sensitive prodrugs to enhance bioavailability.
-
Structure-Activity Relationships (SAR): Modifying the piperidine substituents to improve CNS penetration.
-
In Vivo Efficacy: Testing in neurodegenerative disease models (e.g., Alzheimer’s).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume